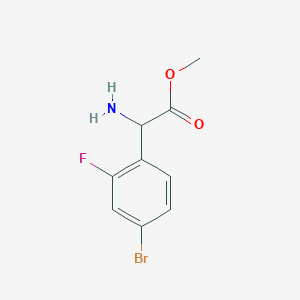
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and three methyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced carbamate derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl or hydroxy groups.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
- Used in the development of biochemical assays and as a probe in biological studies.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
- Studied for its effects on various biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of products requiring specific chemical properties, such as stability and reactivity.
作用機序
The mechanism of action of tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy group and the carbamate moiety play crucial roles in its binding and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar in structure but with a cyclohexyl ring instead of a phenyl ring.
tert-Butyl N-hydroxycarbamate: Lacks the phenyl ring and additional methyl groups.
Uniqueness:
- The presence of three methyl groups on the phenyl ring distinguishes tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate from other carbamates.
- The specific arrangement of functional groups contributes to its unique chemical and biological properties.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-8-7-11(16)9(2)10(3)12(8)15-13(17)18-14(4,5)6/h7,16H,1-6H3,(H,15,17) |
InChIキー |
JEVIOGKIJOREOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1NC(=O)OC(C)(C)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


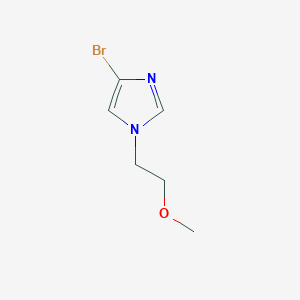
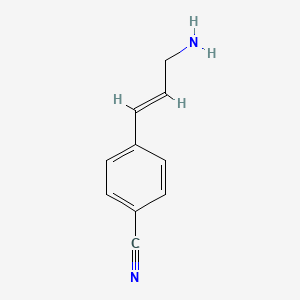
![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
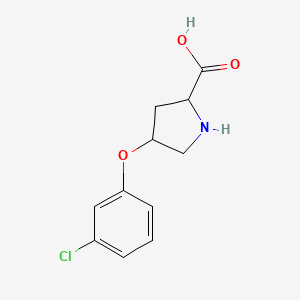
![{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13553885.png)
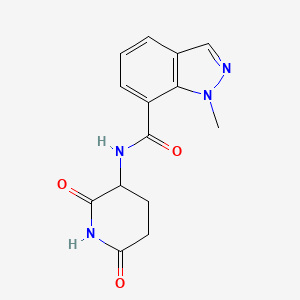
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
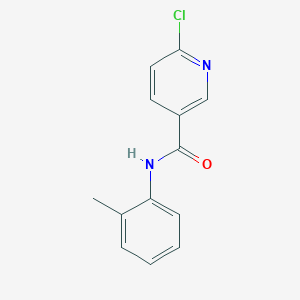
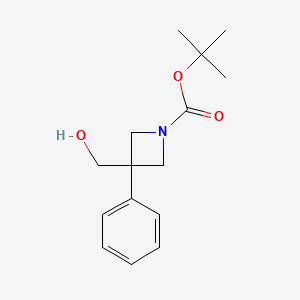

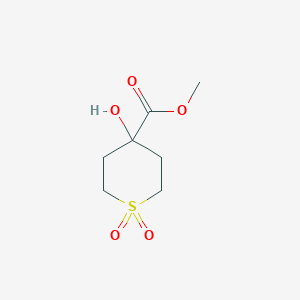
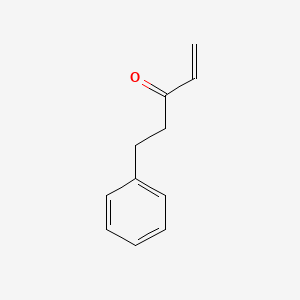
![N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B13553928.png)
